

The P2Y14 Receptor: A Key Modulator in Inflammatory Diseases

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a significant regulator in the landscape of inflammatory and immune responses. Initially identified as an orphan receptor (GPR105), it is activated by endogenous uridine diphosphate (UDP)-sugars, such as UDP-glucose (UDPG), UDP-galactose, UDP-N-acetylglucosamine, and UDP-glucuronic acid, as well as by UDP itself.[1][2][3] Its widespread expression on immune cells, including neutrophils, eosinophils, mast cells, and macrophages, positions it as a critical sensor of cellular stress and damage, which often leads to the release of these ligands.[2][4] This guide provides a comprehensive overview of the P2Y14 receptor's signaling pathways, its role in various inflammatory pathologies, and the experimental methodologies used to investigate its function.

I. P2Y14 Receptor Expression and Ligands

The P2Y14R is a member of the P2Y12-like subfamily of purinergic receptors, which are characteristically coupled to the Gai/o family of heterotrimeric G proteins. Its expression is prominent in immune and inflammatory cells, as well as in various epithelial and other tissues.

Tissue and Cell Distribution:

- **Immune Cells:** High expression is found in neutrophils, lymphocytes, eosinophils, mast cells, dendritic cells, and macrophages. This expression profile strongly supports its role in both innate and adaptive immunity.

- **Epithelial Cells:** The receptor is expressed in epithelial cells of the lung, intestine, and female reproductive tract.
- **Other Tissues:** Significant expression is also noted in adipose tissue, placenta, spleen, stomach, and the brain.

Endogenous Ligands: The primary activators of P2Y₁₄R are UDP-sugars, which are released from cells during damage or stress, acting as Damage-Associated Molecular Patterns (DAMPs). UDP has also been identified as a potent agonist.

- **UDP-glucose (UDPG):** The most potent and well-studied endogenous agonist.
- **Other UDP-sugars:** UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine also activate the receptor.
- **Uridine Diphosphate (UDP):** A potent agonist at both human and rodent P2Y₁₄R orthologs.

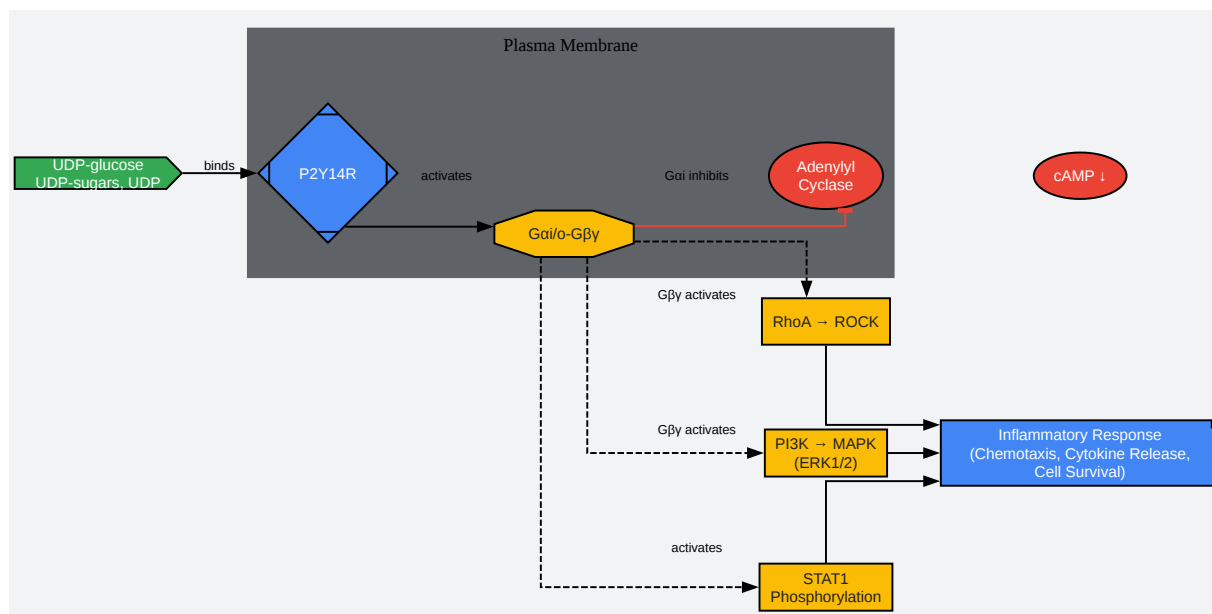
II. Signaling Pathways of the P2Y₁₄ Receptor

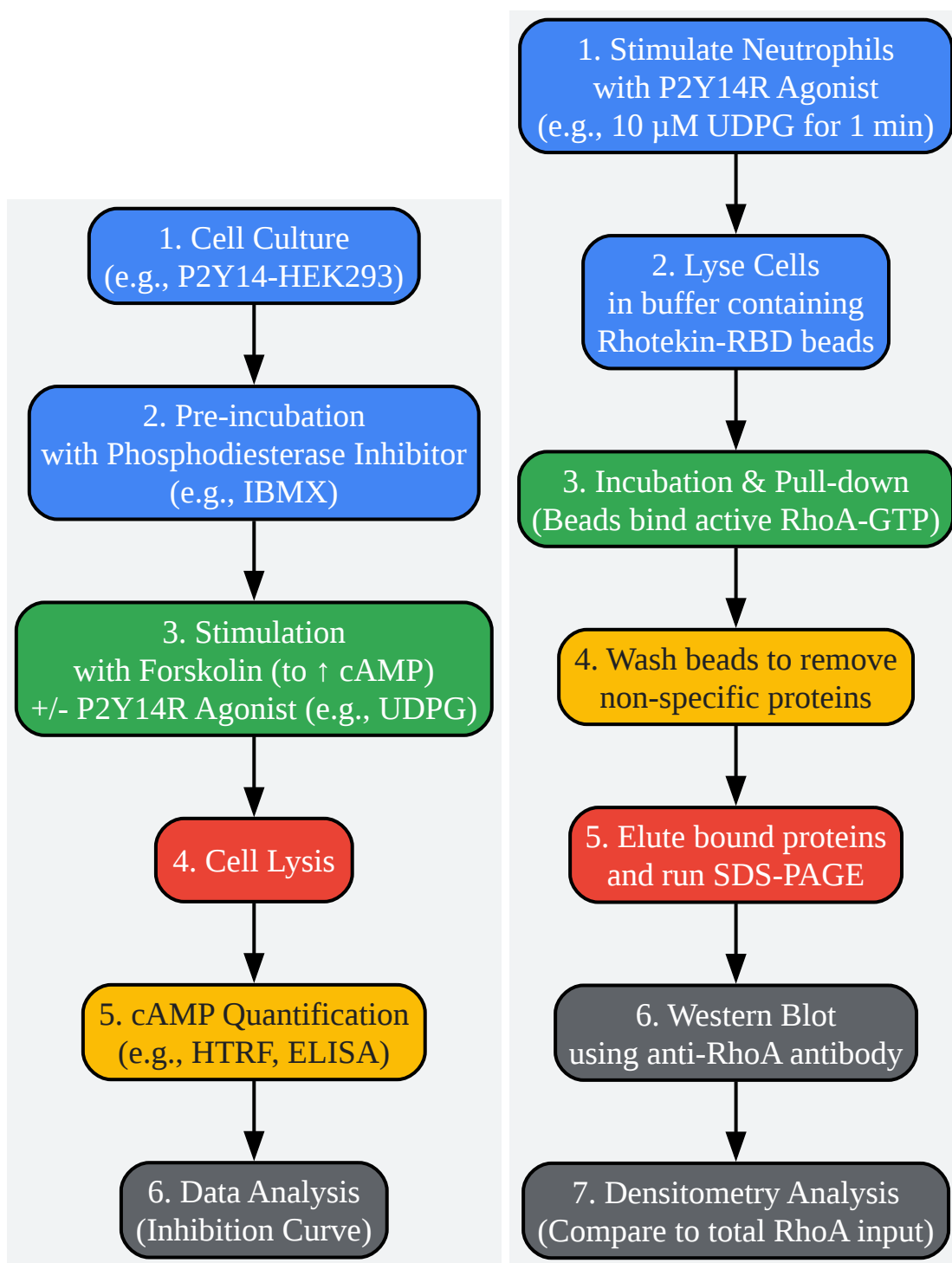
Activation of the P2Y₁₄R by its ligands initiates a cascade of intracellular signaling events primarily through its coupling to Gai/o proteins. This leads to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. Beyond cAMP modulation, P2Y₁₄R signaling engages other critical pathways that drive inflammatory responses.

The key signaling cascades include:

- **Gai-Mediated Inhibition of Adenylyl Cyclase:** The canonical pathway for P2Y₁₂-like receptors, leading to decreased intracellular cAMP.
- **MAPK/ERK Pathway Activation:** P2Y₁₄R activation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2), a pathway crucial for cell proliferation, differentiation, and cytokine production. This activation is pertussis toxin-sensitive, confirming its dependence on Gai/o.
- **RhoA Activation:** In immune cells like neutrophils, P2Y₁₄R stimulation promotes the activation of the small GTPase RhoA and its downstream effector, Rho kinase (ROCK). This pathway is fundamental for cytoskeleton rearrangement and chemotaxis.

- **STAT1 Phosphorylation:** In macrophages, UDP-glucose-mediated P2Y₁₄R activation has been shown to upregulate the expression and phosphorylation of STAT1, a key inflammatory transcription factor.





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